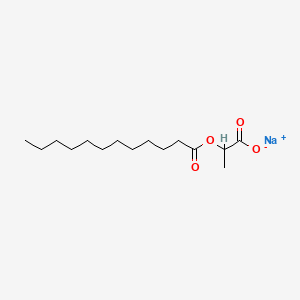

Sodium lauroyl lactate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

42415-70-3 |

|---|---|

Molecular Formula |

C15H27NaO4 |

Molecular Weight |

294.36 g/mol |

IUPAC Name |

sodium;2-dodecanoyloxypropanoate |

InChI |

InChI=1S/C15H28O4.Na/c1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h13H,3-12H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

LTNJYGRCMNQPFQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation

Advanced Synthetic Routes for Sodium Lauroyl Lactylate

The industrial production of sodium lauroyl lactylate is centered on the esterification of its primary constituents, lauric acid and lactic acid, followed by neutralization. mdpi.com Methodologies have evolved to enhance efficiency, yield, and product purity.

The synthesis of sodium lauroyl lactylate is primarily achieved through two distinct esterification pathways.

The most direct route involves the esterification of lauric acid with lactic acid to form a lactylate ester. google.com This intermediate is then neutralized with a sodium base, typically sodium hydroxide (B78521), to yield the final sodium salt. google.comissstindian.org The process generally requires heating the reactants to promote the ester formation before the final neutralization and purification steps. google.com

A common industrial alternative is a two-step sequence that begins with the formation of sodium lactate (B86563). mdpi.com In this method, lactic acid is first reacted with sodium hydroxide. mdpi.comnih.gov The resulting sodium lactate is then heated to high temperatures, typically between 190°C and 210°C, and undergoes esterification directly with lauric acid. mdpi.comnih.gov This reaction is often conducted under a nitrogen atmosphere to prevent oxidative degradation, which can lead to product discoloration. mdpi.com

The efficiency and selectivity of the esterification process are significantly influenced by the choice of catalyst. Both homogeneous and heterogeneous catalytic systems are employed in the synthesis of sodium lauroyl lactylate.

In one established method, sodium hydroxide serves not only as the neutralizing agent for the initial formation of sodium lactate but also as a homogeneous catalyst for the subsequent esterification with lauric acid. nih.gov A patent for this process specifies a catalyst concentration of 0.35% of the reaction mixture, noting that this selection reduces the generation of byproducts. nih.gov

More advanced approaches utilize heterogeneous catalysts to simplify purification and minimize waste. mdpi.com An innovative method involves a solid-phase composite catalyst created by loading a sodium salt, such as sodium hydroxide or sodium carbonate, onto a 4A zeolite support. mdpi.comnih.gov This solid catalyst facilitates the reaction between lactic acid and lauric acid and can be recovered by simple filtration, offering potential for reuse and a more streamlined downstream process. nih.gov The use of such catalysts aligns with green chemistry principles by reducing chemical waste. mdpi.com

Scaling the synthesis of sodium lauroyl lactylate from the laboratory to industrial production involves key process considerations to maintain efficiency and product quality. A patent details a large-scale synthesis where 14.0 kg of lactic acid, 4.4 kg of sodium hydroxide, and 11.5 kg of lauric acid are reacted. cir-safety.org The mixture is heated stepwise to 190°C while water is continuously removed via distillation, yielding 22 kg of product. cir-safety.org

Process intensification (PI) offers a framework for enhancing such chemical processes, aiming to create more efficient, safer, and more sustainable manufacturing methods. researchgate.net Rather than focusing on traditional unit operations, PI emphasizes fundamental functions like reaction, heating, and separation. chemrxiv.org For lactylate synthesis, intensification could involve shifting from batch reactors to continuous flow systems, which can improve heat and mass transfer, provide better control over reaction parameters, and increase throughput. The use of advanced separation technologies, such as membrane-assisted distillation, could also intensify the water removal step, a critical part of driving the esterification reaction to completion. cir-safety.org

Mechanistic Studies of Hydrolysis and Biodegradation Processes

Sodium lauroyl lactylate, as an ester, is susceptible to hydrolytic cleavage, a process central to its biodegradation and stability in aqueous formulations.

In biological environments, the primary biodegradation pathway for sodium lauroyl lactylate is enzymatic hydrolysis. dntb.gov.ua Studies on related acyl lactylates have shown that enzymes such as lipases rapidly catalyze the cleavage of the ester bond. wikipedia.org This reaction with a water molecule breaks the link between the lauric acid and lactic acid moieties. dntb.gov.ua

The resulting intermediates of this hydrolysis are the compound's constituent molecules: lauric acid and lactic acid. nih.govdntb.gov.ua Research utilizing quartz crystal microbalance with dissipation monitoring (QCM-D) has confirmed these breakdown products and investigated their distinct effects on model lipid bilayers compared to the parent molecule. dntb.gov.ua The complete biodegradation of lactylates ultimately yields fatty acids and lactic acid, which are readily metabolized. wikipedia.org

The kinetics of sodium lauroyl lactylate hydrolysis are complex and crucial for determining its stability in water-based products. Acyl lactylates are known to be hydrolytically unstable in aqueous solutions. google.com The decomposition process is subject to acid/base catalysis. google.com

Research on alkyl lactates demonstrates that the hydrolysis is an autocatalytic process. chemrxiv.org As the ester hydrolyzes, it produces lactic acid. This lactic acid product then serves to catalyze further hydrolysis of the ester, increasing the reaction rate as the product accumulates. chemrxiv.org This mechanism is believed to be a key factor in the instability of acyl lactylates in aqueous formulations; the initial hydrolysis lowers the pH, which in turn accelerates the rate of further ester cleavage. google.com Studies on the closely related sodium stearoyl lactylate confirm that acyl lactylates exhibit a tendency to hydrolyze in aqueous solution, with the degree of hydrolysis being more significant at lower surfactant concentrations. issstindian.org The hydrolytic stability can be improved by minimizing the amount of free lactylic acid in the initial composition. google.com

Interfacial and Colloidal Science Investigations

Fundamental Surface Activity and Micellar Aggregation Behavior

The efficacy of Sodium lauroyl lactylate (SLL) as a surfactant is rooted in its molecular structure, which consists of a hydrophobic lauroyl tail and a hydrophilic lactylate headgroup. This amphiphilic nature drives its tendency to adsorb at interfaces and to self-assemble into organized structures like micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. wikipedia.org This process, known as micellization, is a spontaneous phenomenon driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules. wikipedia.org Below the CMC, SLL exists primarily as monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. wikipedia.org

The thermodynamic parameters of micellization for SLL can be investigated by measuring the CMC at different temperatures. While specific values for pure SLL are not extensively detailed in the provided literature, studies on similar anionic surfactants and mixed systems involving SLL provide insight. For instance, the temperature dependence of the CMC often exhibits a U-shaped behavior, with a minimum CMC at a specific temperature. scialert.net Thermodynamic parameters for SLL in mixed systems have been calculated based on surface tension curves. acs.orgnih.gov

Table 1: Conceptual Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Symbol | Significance | Typical Sign for Spontaneous Micellization |

|---|---|---|---|

| Gibbs Free Energy of Micellization | ΔG°m | Indicates the spontaneity of the micellization process. | Negative |

| Enthalpy of Micellization | ΔH°m | Represents the heat change associated with micelle formation. Can be endothermic or exothermic. | Varies (often negative) |

| Entropy of Micellization | ΔS°m | Measures the change in randomness or disorder during micellization. | Positive |

This table outlines the key thermodynamic parameters that govern the formation of micelles in surfactant solutions.

While equilibrium surface tension describes the state after the interface is fully formed and stabilized, dynamic surface tension relates to the behavior of the surfactant over time as a new interface is created. This is particularly relevant for processes like foaming, wetting, and emulsification, where interfaces are formed rapidly. The dynamic surface tension of SLL solutions provides information on the rate at which SLL molecules diffuse from the bulk solution to the air/solution interface and arrange themselves to lower the surface tension.

The adsorption process at the air/solution interface is typically controlled by two main mechanisms: diffusion control and kinetic control. In a diffusion-controlled process, the rate of adsorption is limited by the speed at which surfactant molecules travel from the bulk to the subsurface layer. In a kinetic-controlled process, there is an energy barrier to adsorption from the subsurface to the surface, and the rate is limited by how quickly the molecules can overcome this barrier and arrange themselves at the interface.

For many surfactants, the adsorption mechanism is mixed. At the initial stages of interface formation (short surface ages), the process is often diffusion-controlled because the subsurface concentration is low. As the surface becomes more populated with surfactant molecules, the mechanism can shift to a mixed diffusion-kinetic control. researchgate.net Studies on mixed systems containing SLL have shown that the dynamic adsorption properties can be optimized by adjusting the composition of the surfactant mixture. acs.orgnih.gov For example, in a mixture of sodium lauroyl glycinate (B8599266) (SLG) and SLL, the optimal dynamic adsorption properties were observed when the mole fraction of SLL was 0.8. acs.orgnih.gov

Studies of Mixed Surfactant Systems Incorporating Sodium Lauroyl Lactylate

Mixing surfactants is a common strategy to achieve enhanced performance and unique properties that are not attainable with individual surfactants. SLL is often incorporated into mixed systems where it can interact synergistically with other surfactants.

Synergism in mixed surfactant systems occurs when the properties of the mixture are better than the sum of the properties of the individual components. researchgate.net This is often manifested as a lower CMC and a greater reduction in surface tension than would be expected from ideal mixing.

Anionic-Anionic Systems: A study investigating mixtures of SLL and sodium lauroyl glycinate (SLG), another anionic surfactant, demonstrated synergistic effects. acs.orgnih.gov At certain mixing ratios, these mixtures exhibited higher surface activity than either surfactant alone. For instance, the minimum surface tension at the CMC (γcmc) of 22.6 mN/m was achieved when the mole fraction of SLL was 0.4. acs.orgnih.gov This synergy arises from favorable interactions between the two different anionic surfactant molecules, which can reduce electrostatic repulsion between the headgroups and allow for more efficient packing at the interface and in micelles.

Anionic-Cationic Systems: The mixing of anionic surfactants like SLL with cationic surfactants leads to particularly strong synergistic interactions due to the strong electrostatic attraction between the oppositely charged headgroups. uc.pt Research on mixtures of SLL and a cationic gemini (B1671429) quaternary ammonium (B1175870) salt (GC12) confirmed significant synergy. researchgate.net The strong attractive forces between the SLL and GC12 molecules resulted in enhanced surface activity and a lower minimum surface tension compared to the individual components. researchgate.netresearchgate.net Such strong interactions can lead to the formation of catanionic ion pairs, which are highly surface-active. uc.pt

Table 2: Properties of Mixed Surfactant Systems Containing SLL

| Surfactant System | Mole Fraction of SLL (αSLL) | Property | Finding | Reference |

|---|---|---|---|---|

| SLL / Sodium Lauroyl Glycinate (SLG) | 0.4 | Surface Tension at CMC (γcmc) | Achieved a minimum of 22.6 mN/m | acs.orgnih.gov |

| SLL / Sodium Lauroyl Glycinate (SLG) | 0.6 | Wetting Ability | Exhibited the best wetting performance | acs.orgnih.gov |

| SLL / Sodium Lauroyl Glycinate (SLG) | 0.8 | Dynamic Adsorption | Showed optimum dynamic adsorption properties | acs.orgnih.gov |

| SLL / Gemini Cationic Surfactant (GC12) | 0.4 | Surface Tension | Reached its minimum value | researchgate.netresearchgate.net |

| SLL / Gemini Cationic Surfactant (GC12) | ~0.5 | Aggregate Structure | Vesicles formed easily at 3 mM total concentration | researchgate.netresearchgate.net |

This table summarizes key findings from studies on mixed surfactant systems containing Sodium Lauroyl Lactylate (SLL), highlighting the synergistic effects observed at different molar ratios.

In mixed surfactant systems, the resulting aggregates can be mixed micelles or, under certain conditions, more complex structures like vesicles.

Vesicles: Vesicles are spherical, closed structures composed of a lipid bilayer that encloses an aqueous core. The transition from micelles to vesicles can be induced in certain mixed surfactant systems, particularly in anionic-cationic (catanionic) mixtures. nih.gov This transition is often driven by changes in the preferred curvature of the surfactant aggregate, which depends on the molecular geometry of the surfactants and the interactions between them. In the SLL/GC12 system, vesicles were observed to form easily when the mole fraction of SLL was approximately 0.5 at a total concentration of 3 mM. researchgate.netresearchgate.net The strong electrostatic attraction between the anionic SLL and the cationic GC12 neutralizes the headgroup charges, reducing repulsion and favoring the formation of bilayer structures, which then close to form vesicles.

To understand and predict the behavior of mixed surfactant systems, theoretical models are employed. A common approach is the regular solution theory, which can be used to quantify the degree of synergy or antagonism between the surfactants. uc.pt This theory allows for the calculation of an interaction parameter (β), which describes the non-ideality of mixing in the micelle and at the air/solution interface.

A negative value of β indicates synergistic interactions (attraction) between the surfactant molecules in the mixed aggregate. The more negative the value, the stronger the synergy.

A positive value indicates antagonistic interactions (repulsion).

A value of zero corresponds to ideal mixing.

Calculations based on surface tension data for SLL/GC12 mixtures showed stronger attractive interactions, which would correspond to a negative interaction parameter. researchgate.net These theoretical calculations help in understanding how the molecular structures of the mixed surfactants lead to the observed macroscopic properties, providing a framework for designing new surfactant mixtures with tailored functionalities. researchgate.net The free energy of forming a mixed surfactant aggregate can be analyzed to show that synergistic effects are often due to entropic contributions related to the surfactant headgroups. researchgate.net

Emulsification Mechanisms and Emulsion System Stability

Sodium lauroyl lactylate (SLL) is an effective anionic surfactant and emulsifier utilized in a wide range of cosmetic and personal care products to create stable oil-in-water emulsions. specialchem.com Its efficacy is rooted in its molecular structure, which allows it to adsorb at the oil-water interface, reduce interfacial tension, and form a protective film around dispersed droplets, thereby preventing coalescence and enhancing emulsion stability.

Role of Sodium Lauroyl Lactylate in Interfacial Film Formation

The formation of a stable interfacial film is crucial for the long-term stability of an emulsion. Sodium lauroyl lactylate, with its hydrophilic lactylate head group and hydrophobic lauroyl tail, readily positions itself at the oil-water interface. This arrangement lowers the energy required to create new droplets and establishes a barrier against their coalescence.

Investigations into the interaction of SLL with lipid bilayers, which can serve as a model for the oil-water interface, provide insights into its film-forming properties. Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) allow for the real-time analysis of the mass and viscoelastic properties of the adsorbed surfactant layer.

In one such study, the adsorption of SLL onto a model lipid bilayer was monitored at various concentrations. nih.gov The changes in resonance frequency (Δf), which is proportional to the adsorbed mass, and energy dissipation (ΔD), which relates to the viscoelasticity of the film, were recorded.

The data revealed that as the concentration of SLL increased, there was a corresponding change in both the adsorbed mass and the viscoelastic nature of the interfacial film. At a concentration of 2000 µM, the addition of SLL led to an initial decrease in the Δf shift from -24 Hz to approximately -39 Hz, indicating a significant adsorption of SLL at the interface. nih.gov The corresponding increase in the ΔD shift to around 8 x 10⁻⁶ suggests the formation of a viscoelastic film. nih.gov

Interactive Table: QCM-D Analysis of SLL Adsorption on a Model Lipid Bilayer

| SLL Concentration (µM) | Initial Δf (Hz) | Δf after SLL addition (Hz) | Stabilized Δf (Hz) | ΔD Shift (x 10⁻⁶) | Interpretation of Interfacial Film Properties |

| 2000 | -24 | -39 | -33 | ~8 | Formation of a significant, viscoelastic interfacial film. nih.gov |

This table is based on data from a study investigating the membrane-disruptive properties of Sodium Lauroyl Lactylate and can be extrapolated to understand its behavior at an oil-water interface.

These findings suggest that SLL forms a substantial and flexible interfacial film that can effectively stabilize emulsion droplets. The viscoelastic nature of this film is particularly important for emulsion stability, as it allows the interface to deform under stress without rupturing, thus preventing droplet coalescence.

Rheological Properties of Emulsified Systems Stabilized by Sodium Lauroyl Lactylate

The rheological properties of an emulsion, such as its viscosity and viscoelasticity, are critical for its stability, texture, and performance in various applications. mdpi.com The presence of an emulsifier like sodium lauroyl lactylate significantly influences these properties by affecting the interactions between the dispersed droplets.

Emulsions stabilized by surfactants can exhibit different types of rheological behavior, ranging from Newtonian (viscosity is independent of shear rate) to non-Newtonian (viscosity changes with shear rate), such as shear-thinning behavior. researchgate.net The rheology of an emulsion is influenced by several factors, including the volume fraction of the dispersed phase, the droplet size distribution, and the nature of the interfacial film.

While specific rheological data for emulsions solely stabilized by sodium lauroyl lactylate is not extensively available in the reviewed literature, the principles of emulsion rheology suggest that SLL-stabilized systems would exhibit non-Newtonian, shear-thinning behavior, particularly at higher concentrations of the dispersed phase. The viscoelasticity of the emulsion would be expected to increase with higher SLL concentrations due to the formation of a more robust interfacial network.

Interactive Table: Representative Rheological Properties of a Surfactant-Stabilized Oil-in-Water Emulsion

| Property | Description | Typical Behavior in Emulsions | Influence of SLL |

| Viscosity | A measure of a fluid's resistance to flow. | Can be Newtonian or non-Newtonian (shear-thinning is common). | Likely to increase viscosity and contribute to shear-thinning behavior. |

| Storage Modulus (G') | Represents the elastic (solid-like) component of a viscoelastic material. | Increases with droplet concentration and interfacial film strength. | Expected to increase G', indicating a more structured and stable emulsion. |

| Loss Modulus (G'') | Represents the viscous (liquid-like) component of a viscoelastic material. | Reflects the energy dissipated as heat. | Will be present, with the G'/G'' ratio indicating the degree of solid-like behavior. |

| Yield Stress | The minimum stress required to initiate flow. | May be present in concentrated emulsions, indicating a gel-like structure. | The formation of an interfacial network by SLL could lead to a yield stress. |

This table provides a general representation of the rheological properties of surfactant-stabilized emulsions and the likely influence of Sodium Lauroyl Lactylate based on its known interfacial properties.

Membrane Biophysics and Molecular Interaction Research

Real-Time Analysis of Phospholipid Membrane Interactions

To investigate the real-time effects of sodium lauroyl lactylate on phospholipid membranes, scientists utilize advanced platforms that replicate the structure of a cell membrane on a sensor surface. These platforms allow for the precise measurement of changes in the membrane's physical and electrical properties upon exposure to the compound.

Supported Lipid Bilayers (SLBs) are model membranes formed on a solid substrate, creating a planar lipid bilayer that is separated from the surface by a thin layer of water. taylorfrancis.com This configuration allows for the study of membrane-anchored molecules and maintains the fluidity of the lipid bilayer. taylorfrancis.com SLBs are valuable for investigating the fundamental properties of biological membranes in a controlled environment. nih.govacs.org They are typically formed through the fusion of lipid vesicles onto the substrate. frontiersin.org

Tethered Bilayer Lipid Membranes (tBLMs) represent a more advanced model, where the lipid bilayer is chemically anchored to the solid support by flexible "tethering" molecules. wikipedia.orgencyclopedia.pub This design provides greater stability and creates a larger space between the bilayer and the substrate, which can accommodate transmembrane proteins and act as an ionic reservoir. wikipedia.orgnih.gov This reservoir is particularly important for electrical measurements across the membrane. wikipedia.org The stability and biomimetic nature of tBLMs make them ideal for studying the interactions of various molecules with cell membranes. nih.gov

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique used to measure changes in mass and viscoelastic properties at a surface. nanoscience.com It utilizes a piezoelectric quartz crystal that oscillates at a specific frequency. frontiersin.org When molecules bind to or detach from the sensor surface, the oscillation frequency changes, providing information about the mass of the adsorbed layer. frontiersin.orgnanoscience.com Simultaneously, QCM-D measures the dissipation of energy, which reveals the rigidity or softness of the layer. nanoscience.com This dual-parameter measurement is invaluable for monitoring the formation of lipid bilayers and their subsequent interaction with molecules like sodium lauroyl lactylate, providing insights into structural changes. nih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of lipid bilayers, such as their resistance and capacitance. utc.edursc.org By applying a small alternating voltage across the membrane at various frequencies, EIS can detect the formation of defects or pores and monitor changes in the membrane's ionic permeability. nih.govnih.gov In the context of tBLMs, EIS is used to assess the integrity of the membrane and to study how compounds disrupt its barrier function. nih.gov

Comparative Biophysical Analysis of Membrane-Disruptive Properties

To better understand the specific action of sodium lauroyl lactylate, its membrane-disruptive effects were compared with those of structurally related surfactants and its own breakdown products.

Comparative studies have shown that while sodium lauroyl lactylate (SLL), sodium dodecyl sulfate (B86663) (SDS), and lauric acid (LA) have similar chain lengths and critical micelle concentrations (CMCs), their effects on lipid membranes are distinctly different. Research indicates that SLL's membrane-disruptive activity is intermediate between the rapid and complete solubilization caused by SDS and the more moderate disruption induced by LA.

These differences in membrane interaction are highlighted by QCM-D and EIS data. For instance, the extent and rate of change in membrane mass and viscoelasticity, as well as alterations in ionic permeability, vary significantly among these three surfactants.

Table 1: Comparative Membrane-Disruptive Properties

| Compound | Primary Mode of Membrane Interaction | Observed Effect on Model Membranes |

|---|---|---|

| Sodium Lauroyl Lactylate (SLL) | Moderate disruption and solubilization | Exhibits properties between that of SDS and LA |

| Sodium Dodecyl Sulfate (SDS) | Rapid and complete membrane solubilization | Causes extensive and irreversible membrane damage |

| Lauric Acid (LA) | Modest membrane disruption | Induces less severe and often reversible membrane changes |

In biological environments, sodium lauroyl lactylate can be hydrolyzed into lauric acid and lactic acid. Interestingly, studies have shown that a mixture of these hydrolytic products (LA + LacA) induces more transient and reversible morphological changes in the membrane compared to the parent SLL molecule. However, this mixture ultimately causes less permanent membrane disruption. This suggests that the intact ester linkage in SLL is a key factor in its specific and more potent mode of membrane interaction, which allows for deeper penetration and more significant, lasting disruption.

Table 2: Effect of SLL and its Hydrolytic Products on Membrane Properties

| Compound/Mixture | Nature of Membrane Morphological Changes | Degree of Permanent Membrane Disruption |

|---|---|---|

| Sodium Lauroyl Lactylate (SLL) | Significant and sustained | Higher |

| Lauric Acid + Lactic Acid (LA + LacA) | Transient and reversible | Lower |

Compound Index

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Techniques for Component Analysis in Complex Mixtures

Commercial sodium lauroyl lactylate is not a single chemical entity but rather a complex mixture. Its synthesis, involving the esterification of lauric acid with lactic acid followed by neutralization, results in a product containing the primary SLL compound, unreacted starting materials like lauric acid and lactic acid, and various lactylate oligomers where the lauric acid is esterified with one, two, or more lactic acid units. Chromatographic techniques are indispensable for separating and quantifying these components.

High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and detailed composition of sodium lauroyl lactylate. This method effectively separates SLL from byproducts and unreacted precursors. Due to the absence of a strong UV chromophore in the SLL molecule, detection is often achieved using Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors.

Methodologies developed for similar compounds, such as stearoyl lactylates, can be adapted for SLL analysis. nih.gov For instance, a common approach involves using a C18 column with a mobile phase consisting of a water and methanol (B129727) gradient. nih.govresearchgate.net In some cases, derivatization is employed to enhance detection; for example, lactic acid derived from the saponification of lactylates can be derivatized with 2-nitrophenyl hydrazine (B178648) and detected at 400 nm. nih.govjst.go.jp

Interactive Data Table: HPLC Method Parameters for Lactylate Analysis

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Column | Stationary phase used for separation. | C18 (e.g., 4.6 mm I.D. × 250 mm, 5 µm particle size) |

| Mobile Phase | Solvent system that carries the sample through the column. | Gradient of water and methanol, or 0.1% formic acid and acetonitrile. nifc.gov.vn |

| Detector | Device used to detect components as they elute from the column. | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or UV-Vis with derivatization. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 mL/min to 1.3 mL/min. nih.gov |

| Derivatization Agent | Chemical used to modify the analyte for better detection. | 2-nitrophenyl hydrazine for lactic acid analysis. nih.govjst.go.jp |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the various products and byproducts present in the SLL reaction mixture. While HPLC is excellent for quantification, GC-MS provides detailed structural information about the separated volatile components. This is particularly useful for identifying residual fatty acids, lactic acid oligomers, and other potential side-products formed during the high-temperature esterification process. The mass spectrometer fragments the eluted compounds, and the resulting fragmentation pattern serves as a "fingerprint" for identification. For related compounds like stearoyl lactylates, GC methods have been developed using columns such as a DB-1 with helium as the carrier gas, which could be adapted for SLL analysis. nih.govresearchgate.net

Spectroscopic Methods for Structural and Conformational Research

Spectroscopic techniques provide invaluable insights into the molecular structure and the supramolecular organization of sodium lauroyl lactylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural elucidation of sodium lauroyl lactylate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular structure, including the integrity of the lauroyl fatty acid chain and the connectivity of the lactyl units.

In a typical ¹H NMR spectrum of SLL:

Upfield Region (δ 0.8-2.3 ppm): Signals from the protons of the lauroyl chain are found here. The terminal methyl group (CH₃) appears as a distinct triplet around δ 0.88 ppm, while the numerous methylene (B1212753) groups (-CH₂-) produce a large, complex signal around δ 1.25 ppm. The methylene group adjacent to the ester linkage (-CH₂-COO-) gives a triplet at approximately δ 2.30 ppm.

Lactate (B86563) Region (δ 1.4-1.5 and 4.0-5.1 ppm): The methyl groups of the lactate units appear as doublets around δ 1.4-1.5 ppm. The protons on the lactate moieties themselves appear as multiplets in the region of δ 4.0-5.1 ppm.

¹³C NMR provides complementary information about the carbon skeleton of the molecule. Advanced 2D NMR techniques like COSY, HMQC, and HMBC can be used to establish the connectivity between different parts of the molecule unequivocally. scielo.br

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Sodium Lauroyl Lactylate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (Lauroyl chain) | ~0.88 | Triplet |

| -(CH₂)₉- (Lauroyl chain) | ~1.25 | Multiplet |

| -CH₂-COO- (Lauroyl chain) | ~2.30 | Triplet |

| -CH(CH₃)- (Lactate) | ~1.4-1.5 | Doublet |

| -CH(O)- (Lactate) | ~4.0-5.1 | Multiplet |

Note: Predicted values are based on standard chemical shift data for similar molecular structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in the sodium lauroyl lactylate molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

Key vibrational bands for SLL include:

C=O Stretching (Ester): A strong absorption band typically appears in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group formed between the lauric acid and lactic acid moieties.

C=O Stretching (Carboxylate): A strong band corresponding to the carboxylate anion (-COO⁻) is also prominent, usually in the 1550-1610 cm⁻¹ range.

C-H Stretching: Bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain of the lauroyl group.

C-O Stretching: Absorptions related to the C-O stretching of the ester and lactate groups are typically found in the 1100-1300 cm⁻¹ range.

FTIR is a valuable tool for monitoring the synthesis of SLL, confirming the formation of the ester linkage, and for quality control of the final product.

Small-Angle X-ray Scattering (SAXS) for Micellar and Aggregate Morphology

As a surfactant, sodium lauroyl lactylate self-assembles into supramolecular structures like micelles in solution above a certain concentration known as the critical micelle concentration (CMC). Small-Angle X-ray Scattering (SAXS) is a powerful technique used to characterize the size, shape, and arrangement of these aggregates in their native solution state.

In a SAXS experiment, a beam of X-rays is passed through the surfactant solution, and the scattered X-rays are collected at very small angles. The resulting scattering pattern provides information on the nanoscale structure of the sample. By analyzing the SAXS data, researchers can determine:

Micelle Shape and Size: The data can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to determine the most likely shape and dimensions of the SLL micelles.

Aggregation Number: The number of individual surfactant molecules that make up a single micelle can be estimated.

Inter-micellar Interactions: Information about the repulsive or attractive forces between micelles can be deduced from the scattering pattern at different concentrations. nih.gov

SAXS is crucial for understanding how changes in environmental conditions (e.g., concentration, temperature, ionic strength) affect the self-assembly behavior of SLL, which in turn influences its functional properties like emulsification and foaming. nih.gov

Surface and Interfacial Characterization Methodologies

The efficacy and functionality of sodium lauroyl lactylate (SLL) in various applications are intrinsically linked to its behavior at surfaces and interfaces. As an amphiphilic molecule, SLL spontaneously adsorbs at interfaces, such as air-water or oil-water, reducing the interfacial tension and promoting the formation of colloidal structures. A comprehensive understanding of these phenomena requires advanced analytical techniques capable of probing both the macroscopic effects of SLL as a surfactant and the microscopic morphology of the aggregates it forms.

Surface Tension Measurements for Surfactant Efficacy Assessment

Surface tension measurements are fundamental in characterizing the efficiency of a surfactant like sodium lauroyl lactylate. These measurements quantify the reduction in the surface energy of a liquid, a direct indicator of surfactant activity at an interface. erau.edu Techniques such as the Wilhelmy plate method and the du Noüy ring method are commonly employed to determine the surface tension of aqueous solutions containing varying concentrations of SLL. clearsolutionsusa.combiolinscientific.com

A critical parameter derived from surface tension data is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in the bulk solution begin to self-assemble into organized aggregates known as micelles. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing SLL concentration. Once the CMC is reached, the interface becomes saturated with SLL molecules, and any further addition of the surfactant primarily leads to the formation of more micelles, resulting in the surface tension remaining relatively constant. wikipedia.org The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles, indicating higher efficiency.

Research has established the CMC for sodium lauroyl lactylate in aqueous solutions. One study, utilizing fluorescence spectroscopy, determined the CMC value for SLL to be 700 μM. nih.gov This study also compared SLL to sodium dodecyl sulfate (B86663) (SDS) and lauric acid (LA), finding that all three, which share similar 12-carbon saturated hydrocarbon chains, had equivalent CMC values under the experimental conditions. nih.gov

The performance of SLL can be further enhanced through synergistic interactions in mixed surfactant systems. In a study with sodium lauroyl glycinate (B8599266) (SLG), the surface activity of the mixture was found to be greater than that of the individual components. The minimum surface tension at the CMC (γcmc) was achieved when the mole fraction of SLL was 0.4, reaching a value of 22.6 mN/m. researchgate.net Similarly, when mixed with a cationic gemini (B1671429) surfactant (GC12), a synergistic effect was observed, with the minimum surface tension value being reached when the mole fraction of SLL was 0.4. researchgate.net These findings highlight the tunability of SLL's surfactant properties through formulation with other surface-active agents.

| System | Parameter | Value | Reference |

|---|---|---|---|

| SLL in aqueous solution | Critical Micelle Concentration (CMC) | 700 μM | nih.gov |

| SLL / Sodium Lauroyl Glycinate (SLG) Mixture (αSLL = 0.4) | Surface Tension at CMC (γcmc) | 22.6 mN/m | researchgate.net |

| SLL / Gemini Cationic Surfactant (GC12) Mixture (αSLL = 0.4) | Minimum Surface Tension | Not specified | researchgate.net |

Microscopic Techniques for Colloidal Structure Visualization

Beyond its effect on surface tension, sodium lauroyl lactylate self-assembles into various colloidal structures, such as micelles, vesicles, and lamellar phases, which are crucial for its function as an emulsifier and formulation stabilizer. Visualizing these nanoscale structures requires high-resolution microscopic techniques that can capture their morphology in a near-native state.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for the direct imaging of colloidal and biological samples. rsc.org In Cryo-TEM, a thin film of the aqueous sample is rapidly vitrified by plunging it into a cryogen, such as liquid ethane. This process freezes the water so quickly that it forms vitreous ice, a non-crystalline, glass-like state that preserves the delicate colloidal structures without the damaging artifacts caused by ice crystal formation. rsc.orgresearchgate.net The vitrified sample is then observed in a transmission electron microscope under cryogenic conditions. Cryo-TEM allows for the direct visualization of the size, shape, and distribution of micelles, vesicles (liposomes), and other aggregates formed by SLL in solution. researchgate.netmdpi.com

Freeze-Fracture Electron Microscopy (FFEM) is another valuable technique for studying the ultrastructure of lipidic and surfactant assemblies. nih.govnih.gov In this method, the sample is rapidly frozen, and then fractured under vacuum at a low temperature. nih.gov The fracture plane often follows paths of structural weakness, such as the hydrophobic interior of a lipid bilayer, splitting membranes into their two leaflets. nih.govspringernature.com The exposed fracture face is then shadowed with a thin layer of a heavy metal (like platinum) and coated with carbon to create a stable replica. This replica is cleaned of all biological material and then viewed in a transmission electron microscope. nih.gov FFEM provides unique en face views of membrane interiors and the three-dimensional organization of structures like vesicles and lamellar phases. scispace.com This technique has been specifically applied to investigate nanosystems containing sodium lauroyl lactylate. In one study, FFEM was used to characterize anionic liposomes formulated with SLL, providing insights into their size, surface charge, and stability. researchgate.net

| Technique | Principle | Information Obtained | Relevance to SLL |

|---|---|---|---|

| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Rapid vitrification of the sample to preserve structures in a hydrated, near-native state for direct imaging. rsc.org | Direct visualization of the size, shape, and morphology of micelles, vesicles, and other aggregates. researchgate.netmdpi.com | Ideal for characterizing the primary colloidal structures SLL forms in aqueous solutions. |

| Freeze-Fracture Electron Microscopy (FFEM) | Fracturing a frozen sample to expose internal planes, followed by creating a metal replica for imaging. nih.govnih.gov | Provides planar views of membrane interiors and the three-dimensional organization of lamellar and vesicular structures. scispace.com | Has been used to visualize and characterize liposomes formulated with SLL, confirming their structural integrity. researchgate.net |

Environmental Impact and Sustainability Research

Biodegradation Pathways and Environmental Fate Studies

The journey of Sodium Lauroyl Lactylate in the environment post-use is characterized by its breakdown into simpler, naturally occurring substances. This inherent biodegradability is a significant advantage, positioning it as an environmentally responsible alternative to more persistent chemical compounds.

Sodium Lauroyl Lactylate is recognized as a readily biodegradable substance. knowde.com The primary mechanism for its degradation in the environment is hydrolysis of the ester bond. This chemical reaction, which can be catalyzed by enzymes present in various environmental milieus such as soil and water, breaks down SLL into its constituent molecules: lauric acid and lactic acid. nih.gov

Both lauric acid, a saturated fatty acid, and lactic acid, an alpha-hydroxy acid, are naturally occurring substances that can be further metabolized by microorganisms. This susceptibility to hydrolytic cleavage is a key factor in its environmental breakdown. nih.gov While specific kinetic data on the rate of SLL degradation in different environmental compartments like soil and aquatic systems are not extensively detailed in publicly available literature, the nature of its hydrolytic products suggests a favorable environmental fate.

The process of biodegradation ultimately leads to the conversion of the organic molecules into carbon dioxide, water, and biomass by microorganisms. This complete breakdown prevents the accumulation of SLL in the environment, a concern often associated with more recalcitrant chemical compounds. knowde.com

Table 1: Hydrolytic Breakdown Products of Sodium Lauroyl Lactylate

| Original Compound | Breakdown Products | Further Metabolization |

| Sodium Lauroyl Lactylate | Lauric Acid | Utilized by microorganisms as a carbon source |

| Lactic Acid | Enters natural metabolic pathways |

This table illustrates the primary hydrolytic breakdown products of Sodium Lauroyl Lactylate and their subsequent fate in the environment.

When evaluating the environmental impact of surfactants, a comparison with established petrochemical-derived alternatives is essential. The most common petrochemical-based surfactants are Sodium Lauryl Sulfate (B86663) (SLS) and Sodium Lauryl Ether Sulfate (SLES).

Studies on the biodegradation of SLES indicate that while it is readily biodegradable under aerobic conditions, the process can be slower in anaerobic environments. genesismentis.org Concerns have also been raised about the potential for incomplete degradation of SLES, which could lead to the persistence of metabolites in the environment. genesismentis.org In contrast, the breakdown of SLL into readily metabolizable natural compounds like lauric acid and lactic acid suggests a more straightforward and complete biodegradation pathway.

Table 2: Comparative Biodegradability Profile

| Surfactant | Feedstock Origin | Primary Biodegradation Pathway | Key Considerations |

| Sodium Lauroyl Lactylate | Renewable (Bio-based) | Hydrolysis to lauric acid and lactic acid | Breakdown products are naturally occurring and readily metabolized. |

| Sodium Lauryl Sulfate (SLS) | Petrochemical/Vegetable | Enzymatic cleavage of the sulfate ester | Readily biodegradable. |

| Sodium Lauryl Ether Sulfate (SLES) | Petrochemical/Vegetable | Stepwise degradation of the ethoxylate chain and sulfate ester cleavage | Biodegradability can be slower under anaerobic conditions; potential for persistent metabolites. genesismentis.org |

This interactive table provides a comparative overview of the biodegradability of Sodium Lauroyl Lactylate against common petrochemical-derived surfactants.

Green Chemistry Principles in Sodium Lauroyl Lactylate Synthesis

The synthesis of Sodium Lauroyl Lactylate is increasingly being viewed through the lens of green chemistry, a framework that encourages the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

The conventional synthesis of Sodium Lauroyl Lactylate involves the esterification of lauric acid and lactic acid, followed by neutralization. genesismentis.org While effective, traditional chemical syntheses can sometimes involve harsh reaction conditions or the use of catalysts that are not environmentally friendly.

In line with green chemistry principles, research is exploring more sustainable synthetic routes. One promising approach is the use of solid-phase or reusable catalysts, such as sodium hydroxide (B78521) loaded onto zeolite. patsnap.com This method simplifies the removal of the catalyst from the reaction mixture, thereby reducing chemical waste.

A significant advantage of Sodium Lauroyl Lactylate from a sustainability perspective is its production from renewable feedstocks. The lauric acid used in its synthesis is typically derived from vegetable sources such as coconut or palm oil, while the lactic acid is produced through the fermentation of carbohydrates. This reliance on biomass-based materials reduces the dependency on finite fossil fuels, which is a cornerstone of a more sustainable chemical industry.

The use of renewable feedstocks has profound implications for the life cycle assessment (LCA) of Sodium Lauroyl Lactylate. An LCA is a comprehensive analysis of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. While a formal, publicly available LCA for Sodium Lauroyl Lactylate is not readily found, the use of bio-based materials inherently lowers its cradle-to-gate environmental impact compared to petrochemical-derived surfactants. researchgate.net

Table 3: Green Chemistry Attributes of Sodium Lauroyl Lactylate Synthesis

| Green Chemistry Principle | Application in SLL Synthesis | Environmental Benefit |

| Use of Renewable Feedstocks | Lauric acid from vegetable oils; Lactic acid from fermentation. | Reduced reliance on fossil fuels; lower carbon footprint. |

| Catalysis | Development of solid-phase and reusable catalysts. patsnap.com | Simplified catalyst removal and reduced chemical waste. |

| Design for Energy Efficiency | Optimization of reaction temperature and time. | Lower energy consumption and reduced greenhouse gas emissions. |

| Waste Prevention | Advanced purification methods to maximize yield. | Minimized waste generation and improved resource efficiency. |

This interactive data table highlights the application of green chemistry principles in the synthesis of Sodium Lauroyl Lactylate and the associated environmental benefits.

Computational and Theoretical Chemistry Approaches

Molecular Dynamics Simulations of Interfacial Adsorption and Aggregation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the adsorption of surfactants at interfaces and their subsequent aggregation into micelles.

For sodium lauroyl lactylate, MD simulations can model its behavior at various interfaces, such as the air-water or oil-water interface. These simulations track the trajectory of each molecule, revealing how the amphiphilic nature of sodium lauroyl lactylate dictates its orientation at the interface, with the hydrophobic lauroyl tail minimizing contact with water and the hydrophilic lactylate headgroup remaining solvated. This orientation is crucial for its function as a surfactant.

Detailed research findings from MD simulations on mixed surfactant systems containing sodium lauroyl lactylate have provided insights into its interfacial behavior. For instance, in a mixed system with sodium lauroyl glycinate (B8599266), simulations have been employed to understand how the intermolecular interactions at the air/water interface influence properties like foam stability. researchgate.net These studies can calculate interaction parameters that indicate stronger attractive forces between different surfactant molecules, which can lead to more stable mixed micelles and enhanced surface activity. researchgate.net

Simulations can also elucidate the process of micellization, where individual surfactant molecules (monomers) aggregate to form larger structures called micelles once the critical micelle concentration (CMC) is reached. MD simulations can predict the shape and size of these aggregates, as well as the dynamics of their formation and dissolution. This information is vital for understanding how sodium lauroyl lactylate functions as an emulsifier and cleansing agent. While direct MD simulation studies focusing exclusively on sodium lauroyl lactylate are not extensively available in public literature, the principles from simulations of similar anionic surfactants are readily applicable. rsc.org

Table 1: Key Parameters Obtainable from Molecular Dynamics Simulations of Sodium Lauroyl Lactylate

| Parameter | Description | Relevance to Surfactant Function |

| Potential of Mean Force (PMF) | The free energy profile of a molecule as it moves from the bulk solution to an interface. | Determines the energy barrier for adsorption and the thermodynamic driving force for interfacial activity. |

| Order Parameters | A measure of the orientational ordering of the surfactant tails at an interface. | Indicates the packing density and stability of the adsorbed surfactant layer. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from another particle. | Provides insights into the structure of micelles and the solvation of the surfactant headgroups. |

| Diffusion Coefficients | A measure of the mobility of surfactant molecules in the bulk and at the interface. | Relates to the dynamics of micelle formation and the transport of the surfactant to interfaces. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations. scispace.com

For sodium lauroyl lactylate, quantum chemical calculations can be used to understand the reactivity of its different functional groups. The molecule contains an ester linkage, a carboxylate group, and a hydrophobic alkyl chain. DFT calculations can determine the partial atomic charges on each atom, identifying sites that are more susceptible to electrophilic or nucleophilic attack. nih.gov This is particularly relevant for understanding the chemical stability and degradation pathways of the molecule, such as its susceptibility to hydrolysis of the ester bond. nih.gov

The electronic properties of the lactylate headgroup are critical to its function. Quantum chemical calculations can model the interaction of the carboxylate group with water molecules and counterions (sodium ions), providing insights into its hydration and its role in stabilizing micelles through electrostatic interactions. Furthermore, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated, which are indicators of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity.

While specific quantum chemical studies on sodium lauroyl lactylate are not widely reported, research on related molecules such as lactate (B86563) and various esters provides a framework for understanding its electronic behavior. researchgate.net For instance, DFT calculations on lactate alkoxides have been used to study C-H activation, demonstrating how these methods can probe specific reaction mechanisms. researchgate.net

Table 2: Properties of Sodium Lauroyl Lactylate Amenable to Quantum Chemical Calculation

| Property | Description | Significance for Reactivity and Function |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Identifies electrophilic and nucleophilic centers, predicting sites of chemical reaction. |

| Molecular Orbitals (HOMO/LUMO) | The spatial distribution and energy of the highest occupied and lowest unoccupied molecular orbitals. | Determines the molecule's electron-donating and accepting capabilities and its overall reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Reaction Pathway Energetics | The energy changes that occur during a chemical reaction, including transition state energies. | Allows for the prediction of reaction mechanisms and rates, such as for hydrolysis. |

Predictive Modeling of Solution Behavior and Intermolecular Interactions

Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties and behavior of chemical systems based on their molecular structure. These models can range from empirical correlations to sophisticated machine learning algorithms.

For sodium lauroyl lactylate, predictive models can be developed to estimate its solution properties, such as its critical micelle concentration (CMC), surface tension, and emulsifying capacity. Quantitative Structure-Property Relationship (QSPR) models are a common approach, where statistical methods are used to correlate molecular descriptors (numerical representations of molecular structure) with experimentally measured properties. For a surfactant like sodium lauroyl lactylate, relevant descriptors could include its molecular weight, logP (a measure of hydrophobicity), and various topological and electronic indices.

Machine learning models, such as graph neural networks, are increasingly being used to predict surfactant properties with high accuracy. rsc.org These models can be trained on large datasets of known surfactants to learn the complex relationships between molecular structure and function. rsc.org Such a model could predict the CMC of sodium lauroyl lactylate based on its chemical graph, even without extensive experimental data.

Understanding the intermolecular interactions of sodium lauroyl lactylate is crucial for predicting its behavior in formulations. Predictive models can be used to estimate the strength of various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between sodium lauroyl lactylate molecules and with other components in a mixture, like co-surfactants, polymers, and solvents. These interactions govern the self-assembly of the surfactant in solution and its performance in complex formulations. Studies on mixed systems containing sodium lauroyl lactylate have shown that synergistic effects can arise from favorable intermolecular interactions, leading to enhanced performance. nih.govacs.org

Table 3: Examples of Predictive Models and Their Application to Sodium Lauroyl Lactylate

| Model Type | Input Data | Predicted Property | Application |

| QSPR | Molecular descriptors (e.g., logP, molecular weight, polar surface area) | Critical Micelle Concentration (CMC), Surface Tension | Rapid screening of new surfactant structures and formulation optimization. |

| Machine Learning (e.g., Neural Networks) | Chemical structure (e.g., SMILES string, molecular graph) | Phase behavior, Emulsification index | De novo design of surfactants with desired properties. |

| Thermodynamic Models (e.g., UNIFAC) | Functional group composition | Activity coefficients, Phase equilibria | Predicting the behavior of sodium lauroyl lactylate in complex mixtures and different solvent systems. |

Emerging Research Directions and Future Perspectives

Design and Development of Tailored Surfactant Architectures

A significant area of emerging research involves the precise design of acyl lactylate structures to create surfactants with customized properties. By systematically altering the molecular architecture, scientists can fine-tune performance characteristics such as surface activity, emulsification, and foaming. nih.govmdx.ac.uk

One primary strategy is the modification of the hydrophobic alkyl chain. researchgate.net Research into sodium fatty acyl lactylates, a class of surfactants to which SLL belongs, has demonstrated a clear relationship between the length of the fatty acid chain and the surfactant's functional properties. nih.govmdx.ac.uk As the alkyl chain length increases, these surfactants generally exhibit improved surface activity, better foaming and emulsification capabilities, and enhanced wetting and stain removal properties. nih.govmdx.ac.uk For instance, studies have shown that a 10-carbon chain lactylate (C10) provides superior antibacterial action against E. coli, while a 12-carbon chain variant (C12), sodium lauroyl lactylate, shows optimal wetting and decontamination of sebum-soiled cloths. nih.govmdx.ac.uk This ability to tune performance by adjusting the chain length allows for the development of specialized surfactants for targeted applications. nih.gov

| Surfactant System | Mole Fraction of SLL (αSLL) | Observed Synergistic Effect | Reference |

|---|---|---|---|

| SLL / Sodium Lauroyl Glycinate (B8599266) (SLG) | 0.4 | Minimum surface tension (γcmc) of 22.6 mN/m and best foaming properties. | nih.govdntb.gov.ua |

| SLL / Sodium Lauroyl Glycinate (SLG) | 0.6 | Best wetting ability. | nih.govdntb.gov.ua |

| SLL / Sodium Lauroyl Glycinate (SLG) | 0.8 | Optimum dynamic adsorption properties. | nih.govdntb.gov.ua |

| SLL / Cationic Gemini (B1671429) Surfactant (GC12) | 0.4 | Minimum surface tension reached. | issstindian.org |

| SLL / Cationic Gemini Surfactant (GC12) | 0.5 (mass fraction) | Optimal wetting ability and emulsifying capacity. | issstindian.org |

Integration with Advanced Materials Science for Novel Applications

The unique properties of sodium lauroyl lactylate make it a promising candidate for integration into advanced materials, particularly in the fields of encapsulation and delivery systems. Its ability to form structured phases and interact with biological interfaces is being explored for the creation of novel functional materials.

One of the key areas of research is the use of SLL in the formation of lipid-based nanostructures for drug delivery. nih.gov SLL-based liposomal formulations are being investigated as vehicles for therapeutic agents. nih.gov The surfactant's ability to penetrate the upper layers of the skin suggests its potential for enhancing the delivery of active compounds. ingredientstodiefor.com Furthermore, research into mixed surfactant systems containing SLL has shown that they can readily form vesicles, which are hollow spherical structures capable of encapsulating active molecules for controlled release. researchgate.net

The self-assembly of SLL into more complex structures, such as lamellar liquid crystal phases, is another focal point of materials science research. These highly ordered, viscous networks are crucial for the stability of emulsions and can be designed to incorporate high levels of oils or other active ingredients. The formation of these liquid crystalline networks around emulsion droplets creates a robust barrier that prevents coalescence, enhancing the shelf-life and stability of complex formulations. The future development of these structured systems could lead to novel materials for applications in pharmaceuticals, cosmetics, and food science. issstindian.org

Deepening Fundamental Understanding of Interfacial Dynamics and Biomolecular Interactions

A critical frontier in SLL research is gaining a deeper, molecular-level understanding of its behavior at interfaces and its interactions with biological systems. nih.govdntb.gov.ua Advanced analytical techniques are being employed to study the real-time dynamics of SLL at lipid membranes, providing insights that are crucial for applications ranging from personal care to pharmaceuticals. nih.govdntb.gov.ua

The membrane-disruptive properties of lactylates are a particular focus of biophysical studies. nih.govresearchgate.net Using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS), researchers can observe the real-time interactions between SLL and model cell membranes, such as supported lipid bilayers (SLBs). nih.govdntb.gov.ua These studies reveal that SLL exhibits distinct membrane-disruptive properties that differ from other common surfactants. nih.gov

Comparative studies have shown that SLL's interaction with lipid membranes is intermediate between the rapid, complete solubilizing activity of a harsh surfactant like sodium dodecyl sulfate (B86663) (SDS) and the more modest disruptive properties of lauric acid alone. nih.gov Interestingly, the hydrolytic byproducts of SLL (lauric acid and lactic acid) induce more transient and reversible changes to the membrane, but ultimately cause less permanent disruption than the intact SLL molecule. nih.govdntb.gov.ua This suggests that the specific chemical structure of the lactylate headgroup plays a crucial role in modulating its interaction with biological membranes. dntb.gov.ua These molecular-level insights are vital for designing surfactants with tailored biodegradation profiles and specific biological activities. dntb.gov.ua

| Compound | Membrane Solubilization (%) | Nature of Interaction | Reference |

|---|---|---|---|

| Sodium Lauroyl Lactylate (SLL) | ~100% | Extensive membrane morphological changes leading to complete solubilization. | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | ~100% | Rapid, complete solubilizing activity. | nih.gov |

| Lauric Acid (LA) | ~41% | Modest disruptive properties. | nih.gov |

| Lauric Acid + Lactic Acid (LA + LacA) | ~5% | Transient, reversible morphological changes with less permanent disruption than SLL. | nih.gov |

| Lactic Acid (LacA) | ~0% | Negligible solubilization. | nih.gov |

Q & A

Q. How can the enantiomeric purity of sodium lauroyl lactate be determined experimentally?

To assess enantiomeric purity, prepare a solution of this compound (2.50 g in 50 ml water) with 5.0 g ammonium molybdate. Measure the optical rotation angle using polarimetry . The (S)-enantiomer forms a levorotatory complex under these conditions. Calculate the (S)-enantiomer percentage using:

where = observed rotation, = sample mass (g), and = sodium lactate content (%). This method aligns with pharmacopeial standards for chiral analysis .

Q. What analytical techniques are recommended for structural characterization of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm ester and carboxylate groups, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify lactyl-lactate bonding (e.g., C=O stretches at 1730–1750 cm⁻¹). Cross-reference with CAS 13557-75-0 for standardized nomenclature and molecular formula (C₁₈H₃₂O₆·Na) .

Q. How should researchers design a basic skin sensitization study for this compound?

Follow OECD Guideline 429 (Local Lymph Node Assay, LLNA). Prepare test concentrations (2.5%–50% in acetone:olive oil vehicle) and apply 25 µl to mouse ears. After 6 days, inject tritiated thymidine, excise lymph nodes, and measure proliferation via β-scintillation. Calculate the EC3 (concentration eliciting a 3-fold increase vs. controls). This compound typically shows weak sensitization (EC3 = 15%) in mice, but discrepancies may arise in guinea pig maximization tests (OECD 406) .

Advanced Research Questions

Q. How can conflicting data on this compound’s sensitization potential be resolved across different test models?

Discrepancies between LLNA (mouse) and guinea pig maximization tests arise from species-specific immune responses and protocol differences. For example, this compound showed no sensitization in guinea pigs at 0.5% challenge doses . To reconcile results:

Q. What methodologies are effective for studying this compound in mixed surfactant systems?

Conduct critical micelle concentration (CMC) measurements using conductometry or surface tension analysis. For cationic-anionic mixtures (e.g., with cetyltrimethylammonium bromide), monitor phase behavior via turbidity assays and small-angle X-ray scattering (SAXS). Recent studies show this compound enhances foam stability in C12-14 alcohol ethoxylate blends, attributed to synergistic reductions in CMC (e.g., from 0.8 mM to 0.3 mM) .

Q. What challenges arise in synthesizing this compound with high reproducibility?

Key issues include:

- Esterification control : Optimize reaction time (4–6 hrs) and temperature (70–80°C) to prevent lactide byproducts.

- Purification : Use solvent extraction (ethyl acetate/water) followed by recrystallization from ethanol.

- Scale-up : Adhere to SOPs for handling lactic acid derivatives under inert atmospheres to avoid hydrolysis . Pilot studies with <i>in situ</i> FTIR monitoring are advised for real-time reaction tracking .

Q. How can researchers assess the environmental impact of this compound in aqueous systems?

Employ ultrafiltration or liquid chromatography-mass spectrometry (LC-MS) to quantify biodegradation intermediates. Ecotoxicity assays (e.g., <i>Daphnia magna</i> immobilization) and algal growth inhibition tests (OECD 201) are critical. Recent findings indicate this compound exhibits lower bioaccumulation potential (log P ≈ 1.2) compared to sodium dodecyl sulfate (log P ≈ 1.6), but long-term ecotoxicological data are lacking .

Q. Methodological Notes

- Safety Protocols : For dermal exposure, rinse with water for ≥15 minutes; consult poison control for ocular contact .

- Data Validation : Cross-reference EC3 values with regression models (e.g., linear interpolation vs. curve fitting) to account for assay variability .

- Synthesis Reproducibility : Document batch-specific variables (e.g., lactic acid feedstock purity) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.